
3-Bromo-5-chloro-2-hydroxy-6-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-chloro-2-hydroxy-6-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrClO4 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, hydroxyl, and methoxy groups on the benzene ring
Méthodes De Préparation
The synthesis of 3-Bromo-5-chloro-2-hydroxy-6-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a suitable benzoic acid precursor, followed by hydroxylation and methoxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch processes with stringent control over temperature, pressure, and reaction time to optimize the production efficiency.
Analyse Des Réactions Chimiques
3-Bromo-5-chloro-2-hydroxy-6-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the methoxy group can be demethylated under reductive conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters. Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-5-chloro-2-hydroxy-6-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-chloro-2-hydroxy-6-methoxybenzoic acid involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in various biochemical pathways. For instance, the hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The bromine and chlorine atoms can also interact with enzymes and receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Bromo-5-chloro-2-hydroxy-6-methoxybenzoic acid include:
2-Bromo-5-methoxybenzoic acid: Lacks the chlorine and hydroxyl groups, making it less reactive in certain chemical reactions.
3-Bromo-5-chlorosalicylaldehyde: Contains an aldehyde group instead of a carboxylic acid group, leading to different reactivity and applications.
3-Bromo-5-chloro-2-hydroxy-6-methylbenzoic acid: Has a methyl group instead of a methoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
98527-26-5 |
|---|---|
Formule moléculaire |
C8H6BrClO4 |
Poids moléculaire |
281.49 g/mol |
Nom IUPAC |
3-bromo-5-chloro-2-hydroxy-6-methoxybenzoic acid |
InChI |
InChI=1S/C8H6BrClO4/c1-14-7-4(10)2-3(9)6(11)5(7)8(12)13/h2,11H,1H3,(H,12,13) |
Clé InChI |
MFBSDQCAEJUASQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1Cl)Br)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


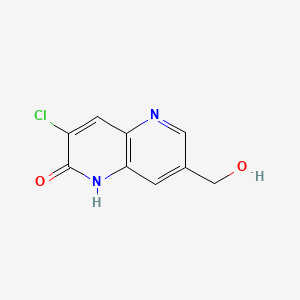
![8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13923889.png)

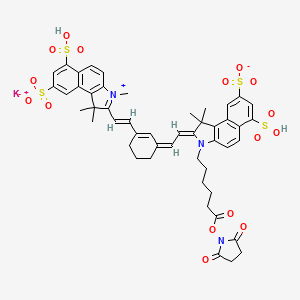
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid](/img/structure/B13923906.png)
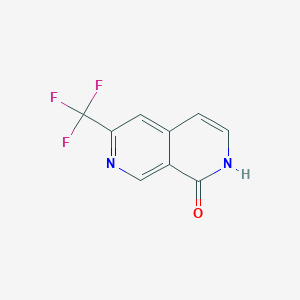
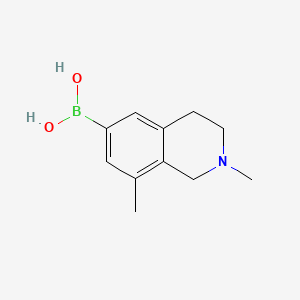
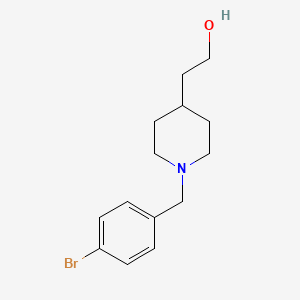
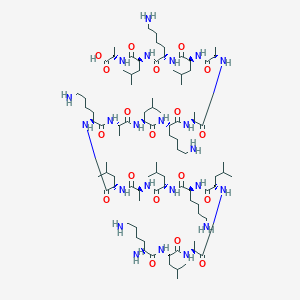
![6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13923936.png)

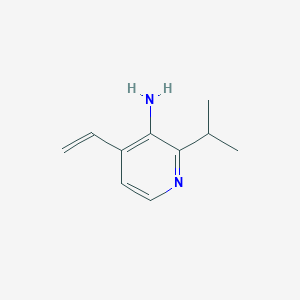
![3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13923942.png)
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13923947.png)
